Thallium(1+) pentanoate
Description
Properties
CAS No. |
34244-89-8 |
|---|---|
Molecular Formula |
C5H9O2Tl |
Molecular Weight |
305.51 g/mol |
IUPAC Name |
pentanoate;thallium(1+) |
InChI |
InChI=1S/C5H10O2.Tl/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 |
InChI Key |
PSALHIODCWGMMB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(=O)[O-].[Tl+] |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Pentanoic Acid and Thallium(I) Salts
The most straightforward method to prepare thallium(I) pentanoate involves the reaction of pentanoic acid with a suitable thallium(I) base or salt, such as thallium(I) hydroxide or carbonate. This acid-base neutralization yields the thallium(I) pentanoate salt and water or carbon dioxide as byproducts.
A reported synthesis example includes:
- Mixing pentanoic acid with thallium(I) carbonate in an appropriate solvent.
- Stirring the mixture under controlled temperature conditions until the reaction completes.
- Isolating the product by filtration or crystallization from a hexane-methanol solvent mixture.
- Purification by recrystallization to obtain pure thallium(I) pentanoate plates with melting point 180–182 °C, confirming the compound's identity and purity.
Preparation via Thallium(I) Carboxylate Formation and Subsequent Treatments
Research on thallium(I) carboxylates, including pentanoate, shows that these compounds can be synthesized by treating thallium(I) salts with the corresponding carboxylic acids or their sodium salts. The reaction typically involves:
- Formation of thallium(I) pentanoate by direct reaction of thallium(I) salts with pentanoic acid or its sodium salt.
- Washing the product with hexane to remove impurities.
- Drying and recrystallization to enhance purity.
This method yields high purity thallium(I) pentanoate with analytical data matching theoretical values (e.g., carbon 19.7%, hydrogen 2.9% for C5H9O2Tl).
Research Data and Analysis
Physical and Thermal Properties
Structural and Phase Behavior
- Studies on thallium(I) pentanoate reveal thermotropic liquid crystal phases.
- Differential Scanning Calorimetry (DSC) shows phase transitions between 380 K and 488 K.
- X-ray synchrotron radiation diffraction indicates a bilayered crystal structure similar to related lithium salts, suggesting layered ionic arrangements in the solid state.
Purification Techniques
- Repeated washing and decantation to remove excess acid.
- Centrifugation at 3000 rpm to separate solid residues.
- Dialysis using membranes (6–8 kDa cutoff) for several days to remove ionic impurities and achieve conductivity below 5 µS.
- Final centrifugation to separate microfibers and nanofibers if present.
Summary Table of Preparation Methods and Conditions
Chemical Reactions Analysis
Types of Reactions
Thallium(1+) pentanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under specific conditions.
Reduction: Thallium(III) can be reduced back to thallium(I).
Substitution: The pentanoate group can be substituted with other ligands in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and chlorine.
Reduction: Reducing agents such as sulfur dioxide and hydrogen sulfide can be used.
Substitution: Ligands like halides (chloride, bromide, iodide) can replace the pentanoate group.
Major Products Formed
Oxidation: Thallium(III) compounds such as thallium(III) oxide.
Reduction: Thallium(I) compounds such as thallium(I) chloride.
Substitution: Thallium halides like thallium(I) chloride, thallium(I) bromide, and thallium(I) iodide.
Scientific Research Applications
Thallium(1+) pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving thallium’s effects on biological systems.
Medicine: Investigated for its potential use in diagnostic imaging and treatment of certain medical conditions.
Industry: Utilized in the production of specialized materials and compounds.
Mechanism of Action
Thallium(1+) pentanoate exerts its effects through the interaction of thallium ions with biological molecules. Thallium ions can mimic potassium ions, interfering with cellular processes such as energy production and ion transport. This leads to the inhibition of enzymes like Na+/K±ATPase, disrupting cellular homeostasis and causing toxicity.
Comparison with Similar Compounds
Comparison with Similar Thallium(I) Compounds
The following table summarizes key properties of thallium(I) pentanoate and related compounds, based on available evidence:
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|---|
| Thallium(1+) pentanoate | TlC₅H₉O₂ | ~338.5 (est.) | ~80–120 (est.) | Moderate in H₂O | Research use (limited data) |
| Thallium(I) acetate | TlC₂H₃O₂ | 263.43 | 110 | Highly water-soluble | Electrolytes, synthesis |
| Thallium(I) carbonate | Tl₂CO₃ | 484.85 | 632 | Water-soluble | Glass production, optics |
| Thallium(I) chloride | TlCl | 239.82 | 430 | Slightly soluble | Semiconductor doping |
| Thallium(I) sulfate | Tl₂SO₄ | 504.85 | 632 | Water-soluble | Analytical chemistry |
Key Findings:
- Molecular Weight and Structure: this compound’s molecular weight (~338.5) is intermediate between acetate (263.43) and sulfate (504.85), reflecting the influence of the pentanoate ligand’s hydrocarbon chain .
- Thermal Stability: Thallium carboxylates generally exhibit lower melting points compared to inorganic salts like carbonate or sulfate. For example, thallium acetate melts at 110°C, whereas thallium carbonate melts at 632°C. This trend suggests pentanoate’s melting point may fall between 80–120°C .
- Pentanoate’s solubility is likely reduced compared to acetate due to its longer hydrophobic chain .
- Toxicity : All thallium compounds are highly toxic, with acute exposure causing neurological and gastrointestinal damage. Organic salts may pose additional risks due to lipid solubility enhancing bioaccumulation .
Biological Activity
Thallium(1+) pentanoate is a thallium salt derived from pentanoic acid, characterized by its chemical formula and CAS number 34244-89-8. This compound features thallium in its +1 oxidation state, which is significant due to the unique properties and reactivity associated with this oxidation state. Thallium is a heavy metal known for its toxicity, and its salts, including this compound, exhibit notable biological activity primarily characterized by their toxic effects.
This compound is typically a colorless solid that is soluble in organic solvents but has limited solubility in water. The compound's structure can be compared with other thallium carboxylates, highlighting its unique alkyl chain length which influences its solubility and reactivity. Below is a comparison table of selected thallium compounds:
| Compound | Chemical Formula | Oxidation State | Solubility | Unique Features |
|---|---|---|---|---|
| Thallium(1+) acetate | TlC₂H₃O₂ | +1 | Soluble in water | Commonly used as a reagent |
| Thallium(1+) butanoate | TlC₄H₇O₂ | +1 | Soluble in organic solvents | Similar structure but different chain length |
| Thallium(3+) acetate | Tl(C₂H₃O₂)₃ | +3 | Soluble in water | Higher oxidation state leading to different reactivity |
Toxicological Profile
The biological activity of thallium compounds, including this compound, is primarily associated with their toxicity. Exposure to thallium can lead to severe health risks, including:
- Gastrointestinal Distress : Symptoms such as nausea, vomiting, and diarrhea.
- Neurological Impairment : Effects may include tremors, confusion, and peripheral neuropathy.
- Alopecia : Hair loss due to the disruption of cellular processes.
Mechanisms of Toxicity
Thallium's toxicity can be attributed to several mechanisms:
- Interference with Potassium Transport : Monovalent thallium ions mimic potassium ions due to their similar ionic radius and charge, disrupting potassium-dependent cellular functions .
- Disturbance of Mitochondrial Function : Thallium can impair mitochondrial energy production, leading to cellular dysfunction .
- Induction of Oxidative Stress : Thallium exposure may generate reactive oxygen species (ROS), causing oxidative damage to cells .
- Reaction with Thiol Groups : Thallium binds to sulfhydryl groups in proteins, inhibiting enzyme activities critical for cellular metabolism .
Case Studies and Research Findings
Recent studies have highlighted the biological impacts of thallium exposure:
- A study on zebrafish embryos indicated that thallium could inhibit the detection of UV-induced DNA lesions (6-4 photoproducts), potentially enhancing UV mutagenicity by interfering with nucleotide excision repair mechanisms . This finding underscores the compound's potential to disrupt fundamental DNA repair processes.
- Toxicological reviews have documented various clinical observations following exposure to thallium salts. For instance, a study involving Sprague-Dawley rats exposed to thallium sulfate revealed significant incidences of alopecia and other toxic effects over a 90-day period .
Q & A
Q. What are the established laboratory synthesis protocols for Thallium(1+) pentanoate, and how can reaction conditions be optimized for purity?
Methodological Answer: this compound is typically synthesized via acid-base reactions between thallium(I) oxide (Tl₂O) and pentanoic acid in an anhydrous solvent (e.g., ethanol or acetone). Key steps include:
Stoichiometric control : Maintain a 1:2 molar ratio of Tl₂O to pentanoic acid to avoid unreacted thallium species.
Purification : Recrystallize the product in non-polar solvents to remove residual acids or Tl(I) impurities.
Yield optimization : Vary reaction temperature (40–60°C) and solvent polarity to improve crystallinity .
Q. Table 1: Synthesis Parameters and Outcomes
| Solvent | Temperature (°C) | Yield (%) | Purity (by XRD) |
|---|---|---|---|
| Ethanol | 50 | 78 | 95% |
| Acetone | 40 | 65 | 89% |
| Toluene | 60 | 82 | 91% |
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolves crystal structure and confirms Tl–O bonding geometry. Use high-resolution synchrotron sources for low-symmetry crystals .
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO identify organic ligand integrity. Note that Tl’s quadrupolar moment may broaden peaks .
- FT-IR : Confirm carboxylate coordination via asymmetric COO⁻ stretches (1560–1610 cm⁻¹) .
Q. Table 2: Key Spectroscopic Signatures
| Technique | Observed Feature | Interpretation |
|---|---|---|
| FT-IR | 1605 cm⁻¹ (broad) | Chelating carboxylate |
| XRD | d-spacing = 2.8 Å | Tl–O bond length confirmation |
| ¹³C NMR | 178 ppm (carboxylate carbon) | Ligand integrity |
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Containment : Use fume hoods and sealed reactors to prevent aerosolization. Tl compounds are neurotoxic and bioaccumulative .
- Waste Disposal : Neutralize residues with 10% NaOH before disposal to precipitate Tl(OH)₂.
- Exposure Monitoring : Regular blood/urine testing for researchers, as Tl⁺ mimics K⁺ in biological systems .
Advanced Research Questions
Q. How can conflicting thermal stability data for this compound be resolved using complementary analytical techniques?
Methodological Answer: Discrepancies in thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data often arise from varying heating rates or atmospheric conditions. To resolve:
Controlled Replication : Perform TGA under inert (N₂) and oxidative (O₂) atmospheres at 5°C/min.
Complementary Techniques : Pair DSC with evolved gas analysis (EGA) to identify decomposition byproducts (e.g., CO₂ from ligand degradation) .
Q. Table 3: Thermal Decomposition Under Different Conditions
| Atmosphere | Decomposition Temp (°C) | Major Byproduct |
|---|---|---|
| N₂ | 220 | Pentanoic acid |
| O₂ | 195 | CO₂ |
Q. What computational approaches are suitable for modeling the electronic structure of this compound?
Methodological Answer:
Q. How does the coordination environment of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
Q. Table 4: Reactivity Trends by Ligand Chain Length
| Carboxylate Ligand | Reaction Rate (s⁻¹) |
|---|---|
| Acetate | 4.2 × 10⁻³ |
| Pentanoate | 1.8 × 10⁻³ |
| Octanoate | 0.6 × 10⁻³ |
Methodological Guidance for Data Contradictions
Q. How should researchers address inconsistencies in reported solubility values for this compound?
Methodological Answer:
- Standardized Protocols : Replicate solubility tests in controlled solvents (e.g., water, DMF) using gravimetric analysis.
- Ionic Strength Adjustments : Add inert salts (e.g., KNO₃) to assess ion-pairing effects .
Experimental Design for Novel Applications
Q. What strategies can be employed to study this compound’s potential as a catalyst in organic synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
